molecular formula C18H28N2O3 B588497 N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester CAS No. 1795786-80-9

N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester

Cat. No.: B588497
CAS No.: 1795786-80-9
M. Wt: 329.488
InChI Key: VFJNNOVHPJIYJK-HJKNYWFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester is a deuterium-labeled compound used in various scientific research applications. It is a stable isotope-labeled compound, which makes it valuable for studying metabolic pathways, environmental pollutants, and clinical diagnostics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester typically involves the following steps:

    Protection of the amino group: The amino group of L-tert-leucine is protected using tert-butyl carbamate.

    Deuterium labeling: The compound is labeled with deuterium at specific positions to create the deuterium-labeled version.

    Esterification: The carboxyl group of the protected amino acid is esterified with benzyl alcohol to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process includes:

    Batch processing: To accommodate different production scales.

    Quality assurance: Strict process parameter control to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Can result in the formation of alcohols or amines.

    Substitution: Can produce various substituted derivatives.

Scientific Research Applications

N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester has diverse applications in scientific research, including:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic research to study metabolic pathways in vivo.

    Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.

    Industry: Applied as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.

Mechanism of Action

The mechanism of action of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic fate and study its effects on various biological systems. The compound’s stable isotope labeling enables detailed analysis of metabolic pathways and reaction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester: Similar in structure but without deuterium labeling.

    N-tert-Butylcarbamoyl-L-valine Benzyl Ester: Another similar compound with a different amino acid backbone.

Uniqueness

N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable for research applications where detailed metabolic analysis is required.

Properties

IUPAC Name

benzyl (2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-17(2,3)14(19-16(22)20-18(4,5)6)15(21)23-12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3,(H2,19,20,22)/t14-/m1/s1/i4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJNNOVHPJIYJK-HJKNYWFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)OCC1=CC=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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